4-Chloro-3-cyanophenylcarbamic acid phenyl ester
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Overview
Description
Vardenafil is a phosphodiesterase type 5 (PDE5) inhibitor used primarily for the treatment of erectile dysfunction. It is marketed under various brand names, including Levitra and Staxyn. Vardenafil works by increasing blood flow to the penis, thereby helping to achieve and maintain an erection during sexual stimulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of vardenafil involves a series of complex chemical reactions. The process typically begins with the alkylation of 2-hydroxybenzonitrile, followed by multiple steps to achieve the final product . The key steps include:
- Alkylation of 2-hydroxybenzonitrile.
- Formation of the sulfonamide group.
- Cyclization to form the imidazo[5,1-f][1,2,4]triazin-4(1H)-one ring.
- Final purification and crystallization.
Industrial Production Methods: Industrial production of vardenafil involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and solvent composition during the synthesis process. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Vardenafil undergoes various chemical reactions, including:
Oxidation: Vardenafil can be oxidized using reagents like N-bromosuccinimide (NBS) in an acidic medium.
Reduction: Reduction reactions are less common but can be performed under specific conditions.
Substitution: Vardenafil can undergo substitution reactions, particularly involving the sulfonamide group.
Common Reagents and Conditions:
Oxidation: N-bromosuccinimide (NBS) in an acidic medium.
Reduction: Specific reducing agents under controlled conditions.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of vardenafil.
Reduction: Reduced forms of vardenafil.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
Vardenafil is often compared with other PDE5 inhibitors such as sildenafil (Viagra) and tadalafil (Cialis). Here are some key differences:
Sildenafil (Viagra): Similar in function but has a shorter duration of action compared to vardenafil.
Tadalafil (Cialis): Structurally different from both sildenafil and vardenafil.
Uniqueness of Vardenafil:
Comparison with Similar Compounds
- Sildenafil (Viagra)
- Tadalafil (Cialis)
- Avanafil (Stendra)
Vardenafil’s unique properties and effectiveness make it a valuable compound in the treatment of erectile dysfunction and other potential medical applications.
Properties
CAS No. |
103576-41-6 |
---|---|
Molecular Formula |
C14H9ClN2O2 |
Molecular Weight |
272.68 g/mol |
IUPAC Name |
phenyl N-(4-chloro-3-cyanophenyl)carbamate |
InChI |
InChI=1S/C14H9ClN2O2/c15-13-7-6-11(8-10(13)9-16)17-14(18)19-12-4-2-1-3-5-12/h1-8H,(H,17,18) |
InChI Key |
OVMZDPUWIKZVIX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)Cl)C#N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)Cl)C#N |
Synonyms |
4-Chloro-3-cyanophenylcarbamic acid phenyl ester |
Origin of Product |
United States |
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